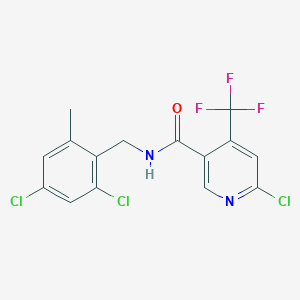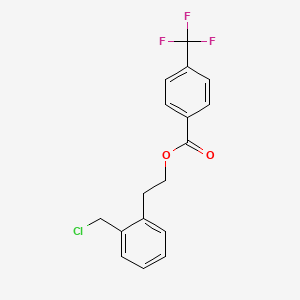
2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate
Descripción general
Descripción
2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound belongs to the class of benzoyl compounds and has a molecular weight of 323.76 g/mol. CTB has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate is not fully understood, but it is believed to involve the inhibition of dopamine reuptake and the modulation of sigma-1 receptor activity. This compound can bind to the dopamine transporter and prevent the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This compound can also bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and apoptosis. The modulation of sigma-1 receptor activity by this compound can affect these processes and lead to changes in cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the dose and route of administration. In vitro studies have shown that this compound can inhibit dopamine reuptake and modulate sigma-1 receptor activity at micromolar concentrations. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, where it can affect dopamine signaling and neural activity. This compound has been shown to induce hyperactivity in rodents and increase the release of dopamine in the striatum. This compound has also been shown to have analgesic effects and reduce the expression of inflammatory cytokines in animal models of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate has several advantages for lab experiments, including its high purity, stability, and specificity. This compound can be synthesized with high yield and purity using simple synthetic methods. This compound is also stable under different conditions and can be stored for long periods without degradation. This compound is also specific for the dopamine transporter and sigma-1 receptor, making it a useful tool for studying these proteins. However, this compound also has some limitations, including its potential toxicity and off-target effects. This compound can induce hyperactivity and other behavioral changes in rodents at high doses, and its long-term effects on neural function are not well understood.
Direcciones Futuras
There are several future directions for the research on 2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate. One direction is to explore the potential therapeutic applications of this compound and its derivatives. This compound has shown promising results in animal models of pain and inflammation, and further studies are needed to evaluate its efficacy and safety in humans. Another direction is to investigate the mechanism of action of this compound and its interaction with other proteins. This compound can bind to the dopamine transporter and sigma-1 receptor, but its effects on other proteins are not well understood. Finally, the development of new synthetic methods for this compound and its derivatives can lead to the discovery of novel compounds with improved pharmacological properties.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)phenethyl 4-(trifluoromethyl)benzoate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a retrograde tracer to study the connectivity of neural circuits. This compound can be injected into a specific brain region, and its uptake and transport can be monitored to identify the neurons that project to the injection site. In pharmacology, this compound has been used as a ligand to study the binding properties of different receptors. This compound can bind to the dopamine transporter, sigma-1 receptor, and other proteins, and its binding affinity can be measured using radioligand binding assays. In medicinal chemistry, this compound has been used as a scaffold to design novel compounds with potential therapeutic applications. By modifying the structure of this compound, new compounds can be synthesized and tested for their biological activity.
Propiedades
IUPAC Name |
2-[2-(chloromethyl)phenyl]ethyl 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3O2/c18-11-14-4-2-1-3-12(14)9-10-23-16(22)13-5-7-15(8-6-13)17(19,20)21/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSHVNBWNFODDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCOC(=O)C2=CC=C(C=C2)C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dichloroisonicotinaldehyde 4-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3041400.png)
![N-[(E)-(2,6-dichloropyridin-4-yl)methylideneamino]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B3041401.png)
![3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041403.png)
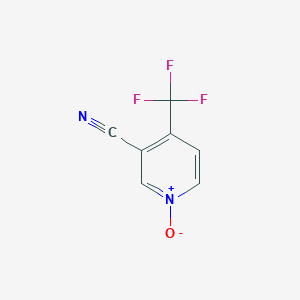

![ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3041407.png)
![2-[(Dimethoxyphosphorothioyl)oxy]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3041408.png)
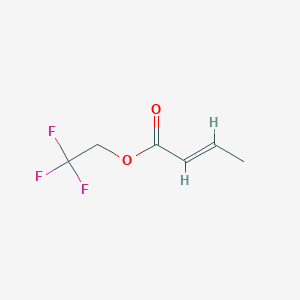
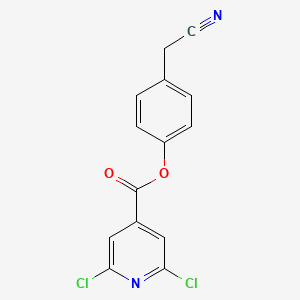
![N3-[2-(4-chlorophenyl)-2-oxoethyl]-6-chloro-4-(trifluoromethyl)nicotinamide](/img/structure/B3041412.png)
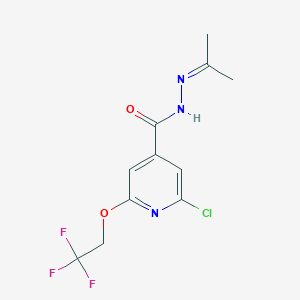

![N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea](/img/structure/B3041421.png)
